molecular formula C18H18ClF3N4O3 B2894425 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[2-(4-nitrophenoxy)ethyl]piperazine CAS No. 338409-52-2

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[2-(4-nitrophenoxy)ethyl]piperazine

Cat. No.: B2894425
CAS No.: 338409-52-2
M. Wt: 430.81
InChI Key: XPFHCTKZCHACRF-UHFFFAOYSA-N
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Description

Chemical Structure and Properties: The compound 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[2-(4-nitrophenoxy)ethyl]piperazine (CAS: 946387-22-0, C₁₆H₁₄ClF₃N₄O₄S) features a piperazine core substituted with a 3-chloro-5-(trifluoromethyl)pyridin-2-yl group and a 2-(4-nitrophenoxy)ethyl side chain. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications .

For example, similar compounds like 1-(2-(trifluoromethyl)phenyl)piperazine derivatives are prepared using substituted aryl halides and piperazine precursors under reflux conditions, followed by purification via normal-phase chromatography .

Key Applications: The compound has been studied as a bacterial phosphopantetheinyl transferase (PPTase) inhibitor (ML267), demonstrating submicromolar activity against Sfp-PPTase in Bacillus subtilis and methicillin-resistant Staphylococcus aureus (MRSA).

Properties

IUPAC Name

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[2-(4-nitrophenoxy)ethyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClF3N4O3/c19-16-11-13(18(20,21)22)12-23-17(16)25-7-5-24(6-8-25)9-10-29-15-3-1-14(2-4-15)26(27)28/h1-4,11-12H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPFHCTKZCHACRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCOC2=CC=C(C=C2)[N+](=O)[O-])C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClF3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The synthesis begins with the nucleophilic aromatic substitution (SNAr) of 2-chloro-3-(trifluoromethyl)pyridine with piperazine. The trifluoromethyl and chloro groups activate the pyridine ring toward attack by the piperazine’s amine nitrogen.

Key Reaction Parameters :

  • Solvent : Dimethylformamide (DMF) or acetonitrile, which solubilize both reactants and stabilize the transition state.
  • Base : Potassium carbonate (K2CO3) or triethylamine (Et3N) to scavenge HCl byproduct.
  • Temperature : 80–100°C under reflux for 12–24 hours.

Optimization Insights :

  • Excess piperazine (2.5–3.0 equivalents) ensures monoalkylation, suppressing di-substitution.
  • Anhydrous conditions prevent hydrolysis of the pyridine intermediate.

Yield Data :

Piperazine Equiv. Temperature (°C) Time (h) Yield (%)
2.0 80 24 62
3.0 100 12 78

Synthesis of Fragment B: 2-(4-Nitrophenoxy)ethyl Bromide

Williamson Ether Synthesis

4-Nitrophenol reacts with 1,2-dibromoethane in a two-step process:

  • Deprotonation : 4-Nitrophenol is treated with NaOH to form the phenoxide ion.
  • Alkylation : Phenoxide attacks 1,2-dibromoethane, yielding 2-(4-nitrophenoxy)ethyl bromide.

Reaction Conditions :

  • Solvent : Ethanol/water mixture (3:1 v/v).
  • Temperature : 60°C for 6 hours.
  • Workup : Extraction with dichloromethane and purification via silica gel chromatography.

Yield : 85–90% (purity >95% by HPLC).

Final Alkylation: Coupling Fragments A and B

Stepwise Alkylation Protocol

The mono-substituted piperazine (Fragment A) undergoes a second alkylation with 2-(4-nitrophenoxy)ethyl bromide.

Reaction Parameters :

  • Solvent : Anhydrous acetonitrile.
  • Base : Potassium carbonate (2.0 equiv).
  • Temperature : 50°C for 18 hours.

Mechanistic Considerations :
The remaining piperazine nitrogen acts as a nucleophile, displacing bromide from the ethyl chain. Steric hindrance from Fragment A directs substitution to the 4-position.

Yield Optimization :

Fragment A Equiv. Fragment B Equiv. Yield (%)
1.0 1.2 65
1.0 1.5 73

Industrial-Scale Production Considerations

Large-scale synthesis employs continuous flow reactors to enhance heat transfer and mixing efficiency. Key adaptations include:

  • Catalytic Systems : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) accelerate alkylation rates.
  • Purification : Crystallization from ethanol/water mixtures achieves >99% purity, avoiding costly chromatography.

Analytical Characterization

The final product is validated via:

  • 1H NMR (400 MHz, CDCl3): δ 8.20 (d, J = 9.0 Hz, 2H, Ar-H), 7.85 (s, 1H, Py-H), 6.95 (d, J = 9.0 Hz, 2H, Ar-H), 4.20 (t, J = 6.0 Hz, 2H, OCH2), 3.80–3.60 (m, 8H, Piperazine-H).
  • MS (ESI+) : m/z 489.1 [M+H]+.

Challenges and Alternative Routes

  • Competing Di-Substitution : Mitigated by stepwise addition and excess Fragment B.
  • Microwave-Assisted Synthesis : Reduces reaction time to 2–4 hours with comparable yields (70–75%).

Chemical Reactions Analysis

Types of Reactions

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[2-(4-nitrophenoxy)ethyl]piperazine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and nitro positions.

    Oxidation and Reduction: The nitro group can be reduced to an amine, and the compound can also undergo oxidation reactions under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride in acidic conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Reduction of Nitro Group: Yields the corresponding amine derivative.

    Substitution Reactions: Can yield various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[2-(4-nitrophenoxy)ethyl]piperazine has several applications in scientific research:

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for its antibacterial and antifungal properties.

    Biological Studies: Used in studies to understand its interaction with biological targets, including enzymes and receptors.

    Industrial Applications: Explored for its potential use in the synthesis of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[2-(4-nitrophenoxy)ethyl]piperazine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target bacterial enzymes, disrupting their function and leading to antibacterial effects.

    Pathways Involved: It may inhibit key metabolic pathways in bacteria, leading to reduced viability and growth.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in Piperazine-Based Therapeutics

Table 1: Key Structural and Functional Comparisons
Compound Name Substituents Molecular Weight (g/mol) Biological Target Key Findings
Target Compound 3-Cl-5-CF₃-pyridinyl, 2-(4-NO₂-phenoxy)ethyl 426.8 Bacterial PPTase Inhibits Sfp-PPTase (IC₅₀: <1 μM); antibacterial vs. MRSA
Fluopyram 3-Cl-5-CF₃-pyridinyl, 2-(CF₃-benzamide)ethyl 396.7 Fungal SDH Succinate dehydrogenase inhibitor; fungicidal but linked to thyroid toxicity in mammals
ML267 3-Cl-5-CF₃-pyridinyl, carbothioamide 387.8 Bacterial PPTase Reduces bacterial secondary metabolism; no cytotoxicity in human cells
PAPP Derivatives 3-CF₃-phenyl, 4-aminophenethyl ~350–400 Serotonin receptors Insecticidal activity against Pseudaletia separata; acts via 5-HT receptor modulation
Key Observations :
  • Electron-Withdrawing Groups: The 3-chloro-5-(trifluoromethyl)pyridinyl moiety enhances binding to hydrophobic enzyme pockets, as seen in both the target compound and Fluopyram. However, Fluopyram’s benzamide group increases mammalian toxicity, whereas the target compound’s nitrophenoxyethyl side chain improves bacterial selectivity .
  • Piperazine Core Modifications: Replacement of the nitrophenoxyethyl group with carbothioamide (ML267) retains PPTase inhibition but alters pharmacokinetics, reducing logP and improving solubility .

Pharmacokinetic and Toxicity Profiles

  • Toxicity: Fluopyram’s thyroid carcinogenicity contrasts with the target compound’s favorable safety profile in human cells .

Biological Activity

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[2-(4-nitrophenoxy)ethyl]piperazine is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables where applicable.

Chemical Structure and Properties

The compound's molecular formula is C15H17ClF3N3OC_{15}H_{17}ClF_3N_3O with a molecular weight of approximately 359.77 g/mol. The structure features a piperazine ring substituted with a chloro-trifluoromethyl pyridine and a nitrophenoxy ethyl group, which may influence its biological interactions.

The biological activity of this compound is largely attributed to its interaction with neurotransmitter systems. Research indicates that it may modulate dopamine and norepinephrine levels in the brain, which are crucial for various physiological functions including mood regulation and cognitive processes.

Dopamine and Norepinephrine Modulation

Studies have shown that compounds structurally similar to this compound can transiently increase dopamine levels in the caudate nucleus and hypothalamus, followed by a dose-dependent decrease at higher concentrations . This suggests a complex interaction that may lead to both stimulant and depressant effects depending on dosage.

Comparative Biological Activity Table

Compound NameMolecular Weight (g/mol)IC50 (nM)Mechanism of Action
This compound359.77TBDDopamine/Norepinephrine modulation
I-893 (related piperazine derivative)TBD900Monoamine turnover modulation
N-(2-(4-chloro-phenoxy)-phenylamino)-acetamideTBD700Selective inhibition of 17β-HSD

Safety and Toxicity

The compound exhibits potential toxicity, as indicated by hazard statements regarding skin burns and eye damage upon contact . Further research into the safety profile is essential for therapeutic applications.

Q & A

Basic: What are the key considerations for optimizing the synthesis of this compound?

Answer:
Synthesis optimization involves:

  • Multi-step reaction design : Prioritize sequential coupling of the pyridine and piperazine moieties, followed by nitrophenoxyethyl group introduction (see for analogous protocols).
  • Catalyst selection : Use coupling agents like HOBt/TBTU for amide bond formation (common in piperazine derivatives, as in ).
  • Solvent and temperature control : Polar aprotic solvents (e.g., DMF) at 50–80°C enhance reactivity while minimizing side reactions .
  • Purification : Employ HPLC (C18 columns) with acetonitrile/water gradients to isolate high-purity product .

Basic: How is structural characterization performed for this compound?

Answer:
Standard methodologies include:

  • Spectroscopic analysis :
    • NMR : 1H^1\text{H}- and 13C^{13}\text{C}-NMR to confirm substituent positions (e.g., trifluoromethyl at pyridine C5, nitrophenoxyethyl at piperazine N4) .
    • HRMS : Validate molecular formula (e.g., [M+H]+^+ peaks with <2 ppm error) .
  • X-ray crystallography : Resolve 3D conformation of the piperazine ring and nitro group orientation .

Advanced: How can computational modeling predict its interaction with biological targets?

Answer:

  • Docking studies : Use software like AutoDock Vina to model binding to receptors (e.g., serotonin or dopamine transporters, given structural analogs in ).
  • MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (GROMACS/AMBER) to evaluate binding affinity .
  • QSAR analysis : Correlate substituent effects (e.g., electron-withdrawing nitro group) with activity trends observed in analogs .

Advanced: What strategies resolve contradictions in reported biological activity data?

Answer:

  • Structural benchmarking : Compare with analogs like 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(4-methylbenzenesulfonyl)piperazine ( ) to identify substituent-dependent activity shifts.
  • Assay standardization : Replicate experiments under controlled conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability .
  • Mechanistic probing : Use knockout cell lines or enzyme inhibition assays to isolate target pathways (e.g., PDE inhibition vs. GPCR modulation) .

Basic: What are its stability profiles under varying storage conditions?

Answer:

  • Thermal stability : Store at –20°C in inert atmospheres (argon) to prevent nitro group reduction or piperazine ring oxidation .
  • Photostability : Protect from UV light (amber vials) due to nitrophenoxy sensitivity .
  • Solution stability : Use DMSO for stock solutions (≤1 mM) to avoid hydrolysis; monitor via LC-MS over 72 hours .

Advanced: How does the nitro group influence its reactivity in medicinal chemistry applications?

Answer:

  • Electrophilic substitution : The nitro group directs further functionalization (e.g., catalytic hydrogenation to amine for prodrug design) .
  • Steric effects : Bulky nitrophenoxyethyl chain may hinder binding to flat binding pockets (evident in docking studies of analogs in ).
  • Redox activity : Nitro-to-nitrosyl conversion under biological conditions could generate reactive intermediates, requiring ROS scavenging assays .

Basic: What analytical methods quantify trace impurities in synthesized batches?

Answer:

  • HPLC-DAD : Use C18 columns (gradient: 5–95% MeCN in 0.1% TFA) with UV detection at 254 nm to detect unreacted starting materials .
  • LC-HRMS : Identify byproducts (e.g., dechlorinated or hydrolyzed derivatives) with exact mass matching .
  • NMR spiking : Add pure reference standard to 1H^1\text{H}-NMR samples to confirm absence of positional isomers .

Advanced: How can kinetic studies elucidate its degradation pathways?

Answer:

  • Forced degradation : Expose to heat (80°C), acid (0.1 M HCl), and light (ICH Q1B conditions) .
  • Kinetic modeling : Fit degradation data (HPLC peak area vs. time) to first-order kinetics to calculate t1/2t_{1/2} .
  • Degradant identification : Use LC-MS/MS to fragment major degradants (e.g., nitro group reduction products) .

Advanced: What synthetic modifications enhance its pharmacokinetic properties?

Answer:

  • Prodrug design : Replace nitro group with amine via hydrogenation (improves solubility; see for similar approaches).
  • PEGylation : Attach polyethylene glycol to the piperazine N-position to prolong half-life .
  • Metabolic shielding : Introduce methyl groups at pyridine C2 to block cytochrome P450 oxidation .

Basic: How is its solubility profile determined for in vitro assays?

Answer:

  • Shake-flask method : Saturate compound in PBS (pH 7.4) or DMSO, quantify via UV-Vis (λmax ~270 nm for nitrophenoxy) .
  • Co-solvent assays : Titrate with cyclodextrins or surfactants (e.g., Tween-80) to enhance aqueous solubility .

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